molecular formula C25H29NO5 B1602390 2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate CAS No. 401813-50-1

2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate

货号: B1602390
CAS 编号: 401813-50-1
分子量: 423.5 g/mol
InChI 键: VKNAYMXEGGFDHX-RTWAWAEBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C25H29NO5 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5/c1-17-10-12-18(13-11-17)14-20-15-21(23(28)30-16-19-8-6-5-7-9-19)26(22(20)27)24(29)31-25(2,3)4/h5-13,20-21H,14-16H2,1-4H3/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNAYMXEGGFDHX-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(N(C2=O)C(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H]2C[C@H](N(C2=O)C(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584424
Record name 2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401813-50-1
Record name 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401813-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound notable for its unique pyrrolidine structure, which includes two carboxylate groups and a benzyl moiety. This structure contributes to its potential biological activities, making it a subject of interest in pharmaceutical research. The compound's molecular formula is C₁₇H₂₁NO₅, with a molecular weight of 319.35 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, which require careful optimization to achieve high yields and purity. Common methods include:

  • Dissolving pyroglutamic acid tert-butyl ester in dry dimethyl sulfoxide (DMSO) .
  • Adding N,N’-dihydroxyethyl isopropanamide and cooling the mixture .
  • Slowly adding di-tert-butyl carbonate while maintaining low temperatures .
  • Precipitating the final product through crystallization .

These synthetic pathways not only highlight the compound's versatility but also its potential applications in drug development and other industrial uses.

Biological Activity

Research indicates that compounds with similar structural features to this compound exhibit various biological activities:

  • Neuroprotective Effects : A related compound demonstrated significant neuroprotective activity against NMDA-induced cytotoxicity in vitro, suggesting that similar derivatives may also exhibit protective effects on neuronal cells by modulating calcium influx and receptor activity .
  • Antiviral Properties : Some derivatives have shown promise as inhibitors of viral neuraminidases, indicating potential applications in antiviral drug development .

The precise mechanism of action for this compound is still under investigation. However, it is suggested that the compound may interact with specific molecular targets involved in various biochemical pathways. The binding affinity to receptors or enzymes relevant to disease processes is critical for understanding its therapeutic potential .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepineC₁₈H₁₈ClN₃Potential serotonin modulation
tert-butyl (2S,5S)-5-(benzyloxy)-3-hydroxyvalerateC₁₅H₁₈O₃Used in anti-inflammatory research
Methyl n-(3-(benzyloxy)propionamido)acetateC₁₄H₁₉NO₃Studied for analgesic properties

This table highlights the diversity within this class of chemicals while underscoring the unique structural characteristics and potential applications of this compound.

Case Studies

Several case studies have explored the therapeutic potentials of compounds related to this compound:

  • Neuroprotection : In a study focusing on neuroprotective agents, derivatives showed improved learning and memory outcomes in vivo by targeting NMDA receptors .
  • Antiviral Activity : Another study investigated the antiviral efficacy of related compounds against influenza viruses, demonstrating significant reductions in cytopathogenic effects .

准备方法

Starting Material Preparation and Stereocontrol

  • The synthesis often begins with optically pure 4-hydroxyproline derivatives, which provide the stereochemical framework (2S,4R) necessary for the target compound.
  • For example, optically active 4-hydroxyproline (with >98% enantiomeric excess) is used as the chiral scaffold.
  • Protection of the nitrogen with tert-butyl carbamate (Boc) and esterification of the carboxyl groups with benzyl alcohol or tert-butanol establishes the protecting groups for subsequent transformations.

Functionalization at C4 Position

  • The introduction of the (4-methylphenyl)methyl substituent is achieved via nucleophilic substitution or transition-metal catalyzed coupling reactions.
  • Copper-catalyzed 1,4-addition of arylic cuprates to enantiopure enones has been reported to introduce aryl substituents stereoselectively.
  • Alternatively, rhodium(I)-catalyzed 1,4-addition using boronic esters derived from substituted phenyl groups has been employed to install the arylmethyl group with high diastereoselectivity.

Azide Intermediates and Reduction

  • A common intermediate in the synthesis is the 4-azidopyrrolidine derivative, which is subsequently reduced to the corresponding 4-aminopyrrolidine.
  • Hydrogenation with palladium on activated carbon (Pd/C) in methanol under atmospheric or mild pressure hydrogen conditions (e.g., 1 atm H2, 20 °C, 12–48 hours) achieves near-quantitative yields (~97%) of the amine intermediate.
  • This step is critical for installing the amino functionality that can be further derivatized or protected as needed.

Lactam Formation and Oxidation

  • The 5-oxo group (lactam carbonyl) is introduced via oxidation of the pyrrolidine ring or by cyclization strategies.
  • Oxidative methods such as RuCl3-mediated oxidation have been used to convert diols or hydroxylated intermediates into lactams.
  • Alternatively, lactam formation can be achieved by intramolecular cyclization of amino acid derivatives under dehydrating conditions.

Final Deprotection and Purification

  • Removal of protecting groups (Boc, benzyl esters) is typically performed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or catalytic hydrogenation for benzyl groups.
  • Purification is often conducted by crystallization or chromatographic techniques to yield the pure stereochemically defined target compound.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Azide reduction to amine Pd/C (10%), H2, MeOH, 20 °C, 12 h 97 High yield, mild conditions
Arylic cuprate 1,4-addition Cuprate reagent, enone substrate, 0–25 °C 84 Single diastereomer formation
Rhodium-catalyzed 1,4-addition Rh(I) catalyst, boronic ester, room temp 70–85 High diastereoselectivity
Lactam oxidation RuCl3, oxidant (e.g., NaIO4), THF or aqueous media 70–86 Efficient lactam formation
Boc deprotection TFA in DCM, room temp 85–98 Clean removal of Boc protecting group

Detailed Research Findings

  • The stereochemical integrity of the (2S,4R) centers is maintained throughout the synthesis by using enantiopure starting materials and stereoselective catalytic steps.
  • The use of transition metal catalysis (Cu, Rh) allows for selective installation of arylmethyl substituents with minimal epimerization or side reactions.
  • Hydrogenation conditions for azide reduction are optimized to avoid over-reduction or cleavage of protecting groups, ensuring high purity and yield of the amine intermediate.
  • Oxidative lactam formation is a key step, with RuCl3 catalysis providing efficient conversion of diols to lactams without racemization.
  • Final deprotection steps are mild and high-yielding, preserving the sensitive stereochemistry and functional groups of the molecule.

Summary Table of Preparation Route

Step No. Intermediate/Reaction Key Reagents/Conditions Outcome/Yield Reference
1 Optically active 4-hydroxyproline Boc protection, esterification Protected intermediate
2 Arylic substitution at C4 Cuprate or Rh-catalyzed 1,4-addition Arylated product, 70–84%
3 Azide intermediate formation Sodium azide, DMF, RT, 2 days Azide intermediate, 89%
4 Azide reduction to amine Pd/C, H2, MeOH, 20 °C, 12–48 h Amine intermediate, 97%
5 Lactam formation RuCl3 oxidation, THF Lactam product, 70–86%
6 Final deprotection and purification TFA in DCM or catalytic hydrogenation Target compound, 85–98%

常见问题

Q. What are the critical safety precautions for handling this compound in laboratory settings?

The compound is classified as harmful if swallowed (H302) and may cause allergic skin reactions (H317) . Methodological recommendations include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .
  • Storage: Keep containers tightly sealed in a dry, ventilated environment. Avoid proximity to ignition sources and static discharge .
  • Spill Management: Neutralize spills with inert absorbents (e.g., silica gel) and dispose of waste via licensed hazardous material handlers .

Q. How can researchers optimize the synthesis of this compound to improve stereochemical purity?

The synthesis of structurally similar pyrrolidine derivatives (e.g., (2R,4S)- or (2S,4R)-isomers) involves:

  • Chiral Starting Materials: Use Boc-protected pyroglutamic acid esters (e.g., (R)- or (S)-configured precursors) to control stereochemistry at the 2- and 4-positions .
  • Reaction Monitoring: Employ HPLC with chiral columns (e.g., Chiralpak IA/IB) to track enantiomeric excess during intermediate steps .
  • Crystallization: Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to isolate diastereomers .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., benzyl and tert-butyl group positions) and stereochemistry (via coupling constants, e.g., J2,4J_{2,4}) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (C₂₄H₃₁NO₅, theoretical MW 425.22) and detect impurities .
  • Infrared (IR) Spectroscopy: Identify carbonyl stretches (e.g., 5-oxopyrrolidine at ~1740 cm⁻¹) and aromatic C-H bends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound and its analogs?

Discrepancies in NMR signals (e.g., diastereotopic protons or solvent-induced shifts) require:

  • Variable Temperature (VT) NMR: To distinguish dynamic rotational barriers in tert-butyl or benzyl groups .
  • Deuteration Experiments: Replace labile protons (e.g., NH or OH) to simplify splitting patterns .
  • Computational Validation: Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective for assessing ecological impacts when toxicity data is limited?

Despite lacking ecotoxicological data , researchers can:

  • Read-Across Analysis: Use QSAR models to predict toxicity based on structurally similar compounds (e.g., logP ~4.7 suggests bioaccumulation potential) .
  • Microcosm Studies: Test biodegradability in soil/water systems spiked with the compound, monitoring metabolites via LC-MS .
  • Trojan Horse Screening: Evaluate metabolite toxicity (e.g., tert-butyl alcohol or benzyl alcohol derivatives) using Daphnia magna or Aliivibrio fischeri assays .

Q. How can chiral resolution challenges be addressed during scale-up synthesis?

Scaling stereospecific reactions requires:

  • Immobilized Enzymes: Use lipases (e.g., Candida antarctica) for kinetic resolution of racemic intermediates .
  • Dynamic Kinetic Resolution (DKR): Combine transition-metal catalysts (e.g., Ru-based) with enzymes to invert unwanted enantiomers .
  • Continuous Flow Systems: Enhance enantioselectivity via precise temperature/residence time control in microreactors .

Q. What are the implications of conflicting GHS hazard classifications across safety data sheets?

Discrepancies (e.g., "no known hazards" vs. H302/H317 ) necessitate:

  • Threshold Limit Value (TLV) Analysis: Review OSHA or ACGIH guidelines for analogous compounds (e.g., tert-butyl carbamates).
  • In Silico Toxicity Prediction: Use tools like OECD QSAR Toolbox to harmonize classifications .
  • Empirical Testing: Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) to fill data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。